Propyl N-methyl carbamate
Description
Propyl N-methyl carbamate (chemical formula: C₅H₁₁NO₂; IUPAC name: propyl methylcarbamate) is a carbamate ester characterized by a propyl group attached to the oxygen of the carbamate functional group and a methyl group bonded to the nitrogen atom. Carbamates are derivatives of carbamic acid (NH₂COOH) and are widely utilized in agrochemical and pharmaceutical industries due to their biodegradability and short environmental persistence compared to organochlorines . The compound’s reactivity and biological activity are influenced by its N-methyl and propyl substituents, which modulate its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
17671-76-0 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
propyl N-methylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-3-4-8-5(7)6-2/h3-4H2,1-2H3,(H,6,7) |
InChI Key |
FVDLRCDWHVEWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl N-methyl carbamate can be synthesized through several methods. One common method involves the reaction of propyl alcohol with methyl isocyanate under controlled conditions. Another method includes the reaction of propylamine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where propyl alcohol and methyl isocyanate are reacted under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base to enhance the yield and purity of the product .
Chemical Reactions Analysis
1.1. Synthetic Routes
Propyl N-methyl carbamate is typically synthesized via transcarbamoylation or carbamate exchange reactions (Table 1). Key methodologies include:
-
Mechanistic Insight :
Transcarbamoylation proceeds via nucleophilic substitution at the carbonyl carbon, facilitated by ionic liquids like [mTBNH][OAc]. The reaction exhibits reversibility in alcoholic solvents, leading to ester exchange (Fig. 2 in ).
2.1. Hydrolysis
This compound undergoes hydrolysis under acidic or alkaline conditions:
-
Kinetics :
Hydrolysis rates are pH-dependent, with half-lives ranging from 2 h (pH 12) to 14 d (pH 7) for analogous carbamates .
2.2. Thermal Decomposition
At 180–220°C, carbamates like phenyl-N-methyl urethane decompose to methyl isocyanate and phenol (Fig. 1 in ). This compound likely follows similar pathways:
3.1. Enzymatic Interactions
-
Acetylcholinesterase Inhibition :
N-propylcarbamates exhibit higher binding affinity to insect acetylcholinesterase than N-methyl analogs (Table 2). Synergistic effects with N-methylcarbamates enhance insecticidal activity by 2–5× .
| Carbamate Type | IC₅₀ (μM) | Synergism Coefficient | Source |
|---|---|---|---|
| N-Methylcarbamate | 120 | 1.0 (baseline) | |
| N-Propylcarbamate | 45 | 2.3–5.0 | |
| N-Methyl/N-propyl mix | – | 2.5 |
3.2. Transcarbamoylation in Polymers
This compound participates in cellulose modification (Table 4 in ):
-
Degree of Substitution (DS) : Ranges from 0.11 to 2.53 depending on reagent stoichiometry (3–12 eq.).
-
Solvent Effects : Polar solvents (e.g., DMSO) enhance reactivity compared to nonpolar media .
Comparative Analysis of Carbamate Reactivity
Carbamate reactivity follows the trend:
Aryl–OCONH–aryl > Aryl–OCONH–alkyl > Alkyl–OCONH–aryl > Alkyl–OCONH–alkyl .
Scientific Research Applications
Agricultural Applications
Pesticides and Insecticides
Propyl N-methyl carbamate is primarily utilized as a pesticide. Its effectiveness in controlling a variety of pests makes it a valuable component in agricultural practices. The compound functions by inhibiting the activity of acetylcholinesterase, an enzyme critical for nerve function in insects, thereby leading to their mortality.
- Registered Uses : this compound is registered for use on various crops, including fruits and vegetables. It is particularly effective against common agricultural pests such as aphids, beetles, and caterpillars.
- Environmental Impact : While effective, the use of this compound raises concerns regarding its environmental impact. Studies indicate that residues can persist in soil and water, potentially affecting non-target organisms and leading to ecological imbalances .
Pharmaceutical Applications
Drug Development
The structural properties of this compound make it an attractive candidate for drug development. Carbamate derivatives have been incorporated into various pharmaceutical formulations due to their ability to enhance bioavailability and therapeutic efficacy.
- Mechanism of Action : As a structural motif, this compound can improve the interaction between drugs and their biological targets. This characteristic is particularly useful in developing treatments for conditions such as cancer, epilepsy, and neurodegenerative diseases .
- Case Study: Cenobamate : An example of a successful application includes cenobamate, a drug approved for treating partial-onset seizures. Its structure includes a carbamate moiety that enhances its pharmacological properties .
Industrial Applications
Polymer Production
This compound plays a role in the production of polymers, specifically polyurethanes. These materials are widely used in coatings, adhesives, and foams due to their desirable mechanical properties.
- Application in Coatings : The incorporation of this compound into polyurethane formulations can improve flexibility and durability, making it suitable for various industrial applications .
Summary Data Table
| Application Area | Description | Impact/Notes |
|---|---|---|
| Agricultural | Used as a pesticide for crops against pests like aphids and beetles | Effective but raises environmental concerns |
| Pharmaceutical | Enhances bioavailability in drug formulations (e.g., cenobamate) | Important for treating various diseases |
| Industrial | Component in polyurethane production for coatings and adhesives | Improves mechanical properties |
Mechanism of Action
Propyl N-methyl carbamate exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, it increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate pesticides and is crucial for its bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
The following table summarizes key structural analogs of Propyl N-methyl carbamate, their applications, toxicity profiles, and research findings:
Detailed Comparative Analysis
Structural and Functional Differences
- N-methyl vs.
- Propyl Ester vs. Aromatic Substituents : The propyl chain in this compound increases lipophilicity relative to aryl-substituted carbamates (e.g., ethiofencarb), influencing its mobility in biological systems .
- Iodoalkynyl Modifications : IPPC’s 3-iodo-2-propynyl group confers enhanced biocidal persistence in marine environments, a feature absent in simpler alkyl carbamates like this compound .
Toxicity and Environmental Impact
- Acute Toxicity: N-methyl carbamates generally exhibit lower mammalian toxicity than organophosphates but higher acute effects compared to herbicides like N-phenyl-(ethylcarbamoyl)propyl carbamate .
- Environmental Persistence: this compound’s short half-life aligns with the broader carbamate class, which degrades faster than organochlorines but slower than pyrethroids .
Biological Activity
Propyl N-methyl carbamate is a compound belonging to the class of N-methyl carbamate esters, which are known for their biological activity, particularly as insecticides and their effects on cholinergic systems. This article explores the biological activity of this compound, focusing on its mechanism of action, toxicity, and relevant case studies.
N-methyl carbamates, including this compound, primarily function as inhibitors of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. The reversible nature of this inhibition allows for a relatively quick recovery compared to organophosphate compounds, which form more stable complexes with AChE .
Key Mechanisms:
- Reversible Carbamylation : Carbamates cause carbamylation of the serine hydroxyl group in AChE, disrupting its ability to hydrolyze ACh.
- Neuromuscular Effects : Increased ACh levels lead to enhanced neuromuscular transmission, which can result in both therapeutic and toxicological effects depending on the dosage and exposure duration .
Toxicity Profile
The toxicity of this compound is characterized by its LD50 values and acute effects observed in various studies. Toxicity varies significantly based on the route of exposure (oral, dermal, inhalation), with oral ingestion generally presenting higher risks.
LD50 Values:
- Oral Toxicity : The oral LD50 for related carbamates can range from 5 mg/kg (high toxicity) to much higher values depending on specific structural modifications .
- Dermal Toxicity : Dermal exposure often shows lower toxicity levels compared to oral routes, indicating a significant difference in absorption rates .
Case Studies
Several studies have been conducted to evaluate the effects and risks associated with N-methyl carbamate pesticides, including this compound. Below are summaries of notable findings:
Research Findings
Recent research highlights the dual nature of this compound's biological activity—beneficial in pest control but potentially harmful due to neurotoxic effects.
Key Research Insights:
- Biochemical Stability : this compound exhibits good stability in biological systems, allowing it to penetrate cell membranes effectively which enhances its insecticidal properties .
- Therapeutic Potential : Some studies suggest that analogs of N-methyl carbamates may have potential therapeutic applications due to their ability to inhibit certain enzymes involved in disease processes .
Q & A
Q. What are the established synthesis routes for Propyl N-methyl carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound is typically synthesized via carbamate formation reactions, such as the reaction of propylamine with methyl chloroformate under controlled pH and temperature. Optimization involves adjusting reaction time (e.g., 4–6 hours at 0–5°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios. Catalysts like triethylamine can enhance yield by neutralizing HCl byproducts. Purification via column chromatography or recrystallization ensures >95% purity .
Q. What physicochemical properties of this compound are critical for experimental design in environmental or toxicological studies?
- Methodological Answer : Key properties include:
- Solubility : 356 mg/L in water at 25°C (critical for bioavailability studies) .
- LogP (octanol-water partition coefficient) : ~1.8 (indicates moderate hydrophobicity, relevant for environmental partitioning) .
- Stability : Hydrolyzes under alkaline conditions (pH >9), requiring pH-neutral buffers in aqueous experiments .
Analytical methods like HPLC (C18 columns, UV detection at 254 nm) validate purity and degradation .
Q. How does this compound inhibit acetylcholinesterase (AChE), and what assays are used to quantify this effect?
- Methodological Answer : this compound carbamylates the serine hydroxyl group in AChE’s active site, reversibly inhibiting neurotransmission. The Ellman assay (using acetylthiocholine iodide and DTNB) quantifies residual AChE activity in vitro. IC50 values are determined via dose-response curves, with typical inhibition observed at 10–100 µM concentrations .
Advanced Research Questions
Q. What analytical methods are recommended for characterizing degradation products of this compound under environmental conditions?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies hydrolytic products (e.g., propylamine and methylcarbamic acid). Gas Chromatography-Mass Spectrometry (GC-MS) detects volatile derivatives after derivatization with BSTFA. Method validation includes spike-recovery tests (85–110% recovery) and limits of detection (LOD <0.1 µg/L) .
Q. How can researchers assess the photostability and hydrolytic stability of this compound in environmental matrices?
- Methodological Answer :
- Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) in quartz cells; monitor degradation via HPLC every 30 minutes.
- Hydrolysis : Incubate at varying pH (3–11) and temperatures (20–40°C). First-order kinetics models estimate half-lives (e.g., t1/2 = 48 hours at pH 7, 25°C) .
Q. What strategies mitigate occupational exposure risks during laboratory handling of this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Decontamination : Spills neutralized with 10% sodium hydroxide (hydrolyzes carbamate) followed by adsorption with activated charcoal .
Q. What are the environmental fate and degradation pathways of this compound in soil and water systems?
- Methodological Answer :
Q. How can researchers investigate synergistic effects between this compound and other pesticides?
- Methodological Answer : Fixed-ratio isobolographic analysis evaluates synergy. For example, combine this compound with organophosphates (e.g., chlorpyrifos) at sublethal concentrations (e.g., LC10) in Daphnia magna assays. Synergy is quantified via the synergism ratio (SR) = (LC50 of compound A alone)/(LC50 of A in mixture) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
